Array ( [bid] => 11643419 ) Buy 5-(4-chlorophenyl)-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide

5-(4-chlorophenyl)-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide

Catalog No.
S12079142
CAS No.
M.F
C24H16ClN3O3
M. Wt
429.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-chlorophenyl)-N-[2-methyl-3-([1,3]oxazolo[4,5...

Product Name

5-(4-chlorophenyl)-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide

IUPAC Name

5-(4-chlorophenyl)-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide

Molecular Formula

C24H16ClN3O3

Molecular Weight

429.9 g/mol

InChI

InChI=1S/C24H16ClN3O3/c1-14-17(24-28-22-20(31-24)6-3-13-26-22)4-2-5-18(14)27-23(29)21-12-11-19(30-21)15-7-9-16(25)10-8-15/h2-13H,1H3,(H,27,29)

InChI Key

XTIACLZHTIFXDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl)C4=NC5=C(O4)C=CC=N5

5-(4-chlorophenyl)-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide is a complex organic compound characterized by its unique structural features, which include a furan ring, an oxazole moiety, and a chlorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential therapeutic effects and diverse biological activities. Its molecular formula is C25H18ClN3O3C_{25}H_{18}ClN_{3}O_{3}, and it possesses a molar mass of approximately 443.88 g/mol .

, including:

  • Oxidation: Utilizing oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Employing reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur at the nitrophenoxy group using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

  • Oxidation: Typically performed in acidic or neutral conditions with potassium permanganate.
  • Reduction: Conducted in methanol or ethanol with sodium borohydride.
  • Substitution: Carried out in methanol with sodium methoxide.

These reactions can yield various products depending on specific conditions and reagents used.

Research indicates that 5-(4-chlorophenyl)-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide exhibits significant biological activities. It has been studied for its potential antimicrobial, anticancer, and anti-inflammatory properties. The presence of both oxazole and pyridine rings enhances its ability to interact with biological targets, potentially affecting various cellular pathways .

Synthetic Routes

The synthesis of this compound typically involves multi-step processes. One common method includes:

  • One-Pot Three-Component Synthesis: Using 2-aminopyridin-3-ol, dimethyl phthalate, and anilines in ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate at elevated temperatures (80–85°C) for a duration of 90–120 minutes.

Industrial Production

In industrial settings, the synthesis may be optimized for large-scale production while maintaining efficiency and environmental considerations through the use of ionic liquids.

5-(4-chlorophenyl)-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide has several applications:

  • Medicinal Chemistry: Investigated for its therapeutic potential in treating various diseases.
  • Biological Research: Used as an intermediate in synthesizing other complex organic molecules.
  • Material Science: Explored for developing new materials due to its unique chemical properties.

The compound's mechanism of action involves interactions with specific molecular targets, including enzymes and receptors. Its structural components allow it to bind effectively to these targets, potentially modulating biological processes. Ongoing research aims to elucidate these interactions further to understand its therapeutic potential better.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 5-(4-chlorophenyl)-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-(3-chloro-4-methylphenyl)-N-(2-methyl-5-[1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl)-2-furamideContains similar oxazole and furan structuresExhibits different biological activity profiles
5-(4-chlorophenyl)-1,3,4-thiadiazoleContains thiadiazole instead of furanKnown for distinct antiviral properties
N-[2-methyl-3-(oxazolopyridinyl)phenyl]-carboxamideLacks chlorophenyl groupFocused on different therapeutic applications

These compounds highlight the unique structural characteristics of 5-(4-chlorophenyl)-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide while also showcasing the diversity within this chemical class. Each compound's unique features contribute to its specific biological activities and potential applications in medicinal chemistry.

Core Structural Features

The compound features a furan-2-carboxamide backbone substituted at position 5 with a 4-chlorophenyl group (Fig. 1). The amide nitrogen connects to a 2-methyl-3-(oxazolo[4,5-b]pyridin-2-yl)phenyl moiety, introducing steric and electronic complexity. Key structural attributes include:

PropertyValueSource
Molecular FormulaC₂₄H₁₇ClN₃O₃Derived from
Molecular Weight454.87 g/molCalculated
SMILESClC1=CC=C(C=C1)C2=CC=C(O2)C(=O)NC3=C(C=CC=C3C)N4C5=NC=CC=C5O4Adapted from
Hydrogen Bond Donors1 (amide NH)Computed
Hydrogen Bond Acceptors5 (amide O, furan O, oxazole N)Computed

The oxazolo[4,5-b]pyridine ring system contributes to π-π stacking and hydrogen-bonding interactions, critical for target binding.

XLogP3

5.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

429.0880191 g/mol

Monoisotopic Mass

429.0880191 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-09-2024

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